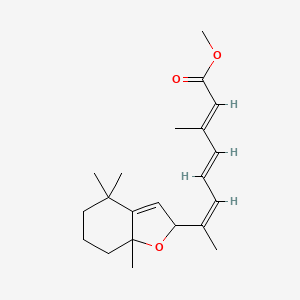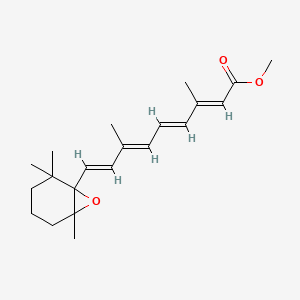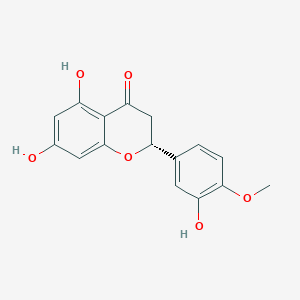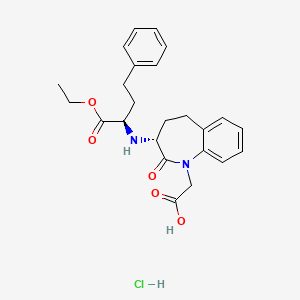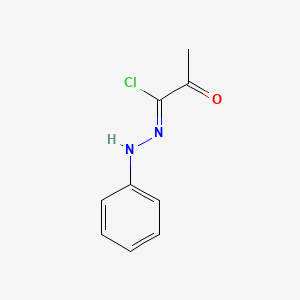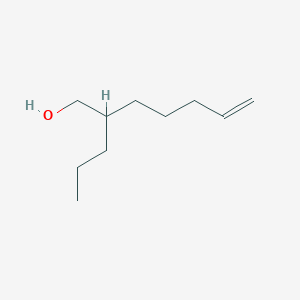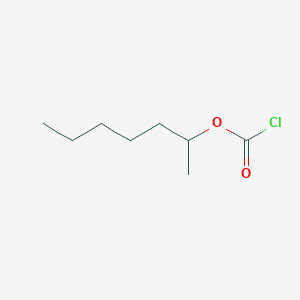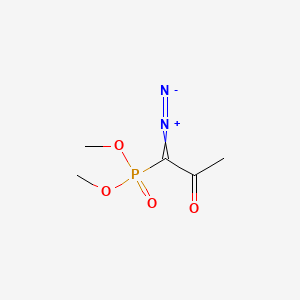
6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone, commonly known as CPT, is a synthetic chemical compound with a wide range of applications in scientific research. CPT is a member of the quinolinone family, which is a group of heterocyclic compounds that are structurally related to the aromatic compound quinoline. CPT is a versatile compound that can be used in a variety of laboratory experiments, and its unique properties make it an invaluable tool for scientists.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone can be achieved through a multistep process involving the use of various reagents and catalysts.
Starting Materials
2-chloro-4-trifluoromethylquinoline, phenylsulfonyl chloride, potassium carbonate, acetonitrile, sodium hydride, dimethylformamide, acetic anhydride, sodium hydroxide, ethanol
Reaction
Step 1: 2-chloro-4-trifluoromethylquinoline is reacted with phenylsulfonyl chloride in the presence of potassium carbonate and acetonitrile to form 6-chloro-3-(phenylsulfonyl)-4-trifluoromethylquinoline., Step 2: The above product is then treated with sodium hydride in dimethylformamide to obtain the desired intermediate, 6-chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone., Step 3: The intermediate is then reacted with acetic anhydride and sodium hydroxide in ethanol to yield the final product, 6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone.
Applications De Recherche Scientifique
CPT has a variety of applications in scientific research. It is a useful tool for studying the structure and function of proteins, as it can be used to label proteins with a fluorescent tag. This allows researchers to track the movement of proteins in cells or tissues, and to study their interactions with other molecules. CPT is also used in the synthesis of other compounds, such as peptides and nucleic acids, and in the study of enzyme kinetics and protein-protein interactions.
Mécanisme D'action
CPT has a variety of mechanisms of action, depending on the application. In the labeling of proteins, CPT acts as a fluorescent tag, allowing researchers to track the movement of proteins in cells or tissues. In the synthesis of other compounds, CPT acts as a coupling agent, allowing the synthesis of larger molecules. In the study of enzyme kinetics, CPT acts as an inhibitor, allowing researchers to study the effects of different concentrations of CPT on the activity of enzymes.
Effets Biochimiques Et Physiologiques
CPT has been used in a variety of biochemical and physiological studies. In one study, CPT was used to study the effects of protein misfolding in cells. In this study, CPT was used to label proteins with a fluorescent tag, which allowed researchers to track the movement of misfolded proteins in cells. In another study, CPT was used to study the effects of protein-protein interactions on the activity of enzymes. In this study, CPT was used to inhibit the activity of enzymes, allowing researchers to study the effects of different concentrations of CPT on the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
CPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in both aqueous and organic solvents. It is also a relatively small molecule, which makes it easier to work with in experiments. CPT is also relatively non-toxic, which makes it a safe tool for use in experiments.
However, CPT also has some limitations. It is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, CPT is relatively expensive, which can limit its use in experiments with limited budgets.
Orientations Futures
CPT has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future application is in the development of new drugs and therapies. CPT could be used to study the structure and function of proteins involved in disease processes, and to design drugs that target these proteins. Additionally, CPT could be used to study the effects of protein-protein interactions on the activity of enzymes, which could lead to the development of new therapeutic strategies. Finally, CPT could be used in the synthesis of peptides and nucleic acids, which could lead to the development of new drugs and therapies.
Propriétés
Numéro CAS |
253663-85-3 |
|---|---|
Nom du produit |
6-Chloro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone |
Formule moléculaire |
C₁₆H₉ClF₃NO₃S |
Poids moléculaire |
387.76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



